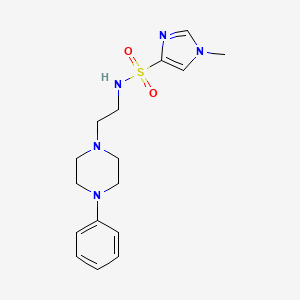

1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S/c1-19-13-16(17-14-19)24(22,23)18-7-8-20-9-11-21(12-10-20)15-5-3-2-4-6-15/h2-6,13-14,18H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXHTYCGQGWGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-Methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazole-4-sulfonamide, a synthetic compound, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is classified as an imidazole derivative and a sulfonamide, characterized by the presence of an imidazole ring, a sulfonamide group, and a piperazine moiety. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 349.5 g/mol. The structure can be represented as follows:

Key Functional Groups

- Imidazole Ring : Contributes to the compound's ability to interact with various biological targets.

- Sulfonamide Group : Enhances solubility and bioavailability.

- Piperazine Moiety : Known for its role in modulating neurotransmitter systems.

The biological activity of this compound primarily involves interactions with specific enzymes or receptors. Research indicates that compounds with similar structures often exhibit:

- Anticancer Properties : Induces cell cycle arrest and apoptosis in cancer cell lines (e.g., HCT-116 and MCF-7) through mechanisms that may not directly involve p53 pathways .

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | X | Induces G0/G1 and G2/M phase arrest |

| MCF-7 | Y | Apoptosis induction via mitochondrial pathways |

| HeLa | Z | Cell cycle analysis showing increased sub-G1 population |

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound against various cancer cell lines using the MTT assay. The results indicated significant inhibition of cell viability at specific concentrations, leading to apoptosis in both wild-type and mutant p53 cell lines .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the piperazine substituent significantly influenced anticancer activity. Compounds with 4-phenylpiperazine exhibited enhanced efficacy compared to those with simpler phenyl groups .

Antimicrobial Activity

In addition to anticancer properties, related imidazole derivatives have shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Scientific Research Applications

1-Methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a synthetic heterocyclic compound with potential pharmacological applications, classified as an imidazole derivative and featuring a sulfonamide group and a piperazine moiety. Research into this compound focuses on its interactions with biological targets for drug discovery and development.

Chemical Properties and Structure

The molecular structure of this compound includes an imidazole ring, a sulfonamide group, and a piperazine moiety. The presence of the imidazole ring, a five-membered ring containing nitrogen atoms, categorizes it as a heterocyclic compound. Key structural features include:

- An imidazole ring.

- A sulfonamide group (-SO2NH2).

- A piperazine moiety.

This compound can undergo chemical reactions due to its functional groups, which is critical for exploring its reactivity and potential modifications to enhance activity.

The mechanism of action for this compound involves interactions with biological targets like enzymes or receptors. The imidazole ring can act as a proton donor or acceptor, influencing enzyme activity or receptor binding. Research suggests that similar compounds may exhibit:

- Enzyme inhibition

- Receptor modulation

- Antimicrobial activity

Analytical techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are used to confirm these properties.

Potential Applications

This compound may be used in:

- Pharmaceutical research

- Agrochemicals

- Material science

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound’s 4-phenylpiperazine ethyl chain distinguishes it from analogs with piperidine (), thiophene-pyrazole (), or quinazoline () moieties. Piperazine derivatives are often associated with CNS activity, whereas thiophene and quinazoline groups may enhance lipophilicity or enzyme-binding affinity .

Molecular Weight and Solubility : The target compound (362.45 g/mol) falls within the typical range for CNS drugs, whereas bulkier analogs like the quinazoline derivative (415.50 g/mol) may face bioavailability challenges .

Synthetic Routes : Most analogs are synthesized via nucleophilic aromatic substitution (SNAr) or sulfonamide coupling (e.g., ). The target compound’s synthesis likely involves similar steps, given the prevalence of sulfonamide formation in imidazole derivatives .

Pharmacological and Functional Insights

- In contrast, the bipyridine-imidazole hybrid () exhibits fluorescence properties, making it suitable for biochemical sensing .

- Enzyme Inhibition: The quinazoline-piperidine analog () may inhibit dihydrofolate reductase (DHFR) due to structural similarity to known DHFR inhibitors, whereas the thiophene-pyrazole derivative () could target parasitic proteases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazole-4-sulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a general procedure (Program E) for imidazole sulfonamide derivatives, involving reaction of intermediates (e.g., 18a-c) with appropriate amines under reflux. Purification typically employs silica gel flash chromatography with gradients of CH₂Cl₂/MeOH/NH₄OH (19:7:1) to isolate the product as a white foam (90–96% purity) . Alternative routes in utilize alkylation of piperazine derivatives with methanesulfonate esters in acetonitrile under basic conditions (e.g., NaOH) . Challenges include controlling regioselectivity and minimizing byproducts; purity is confirmed via HPLC and HRMS .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on multi-spectroscopic analysis:

- ¹H/¹³C-NMR : Assignments of imidazole, sulfonamide, and piperazine protons (e.g., δH 2.5–3.5 ppm for ethylene linkages; δC 160–170 ppm for sulfonamide groups) .

- HRMS : Accurate mass determination (e.g., m/z 420.1874 [M+H]⁺) .

- X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine structures, as seen in for analogous benzimidazoles .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : Initial screening often focuses on enzyme inhibition (e.g., farnesyltransferase in ) or receptor binding (e.g., histamine H1/H4 receptors in ). Assays include:

- Kinetic studies : IC₅₀ determination using fluorogenic substrates .

- Cell-based assays : Antifungal activity against Candida albicans (similar to ) via microdilution methods .

- Dose-response curves : Assess potency and selectivity, with data normalized to controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodological Answer : SAR requires systematic modification of substituents:

- Piperazine moiety : Replace phenyl with fluorophenyl () to enhance lipophilicity and blood-brain barrier penetration .

- Sulfonamide group : Introduce methyl or halogen substituents () to modulate electronic effects and binding affinity .

- Biological testing : Compare IC₅₀ values across analogs (e.g., 19a-c in ) to identify critical pharmacophores . Computational tools (e.g., molecular docking in ) predict interactions with targets like kinases or GPCRs .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from experimental variables:

- Assay conditions : pH, temperature, and co-solvents (e.g., DMSO concentration in ) may alter compound stability .

- Cell lines : Use standardized models (e.g., HEK293 for receptor studies) to minimize variability .

- Data normalization : Express activity relative to positive/negative controls (e.g., ’s 0.25% formulation strength as a benchmark) . Meta-analysis of multiple datasets (e.g., vs. 16) clarifies trends .

Q. What computational strategies are effective for target identification and mechanistic studies?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina model compound binding to targets (e.g., fungal CYP51 in ). illustrates docking poses of analogs with active sites .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .

- QSAR models : Train algorithms on datasets (e.g., ’s HRMS/NMR data) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.